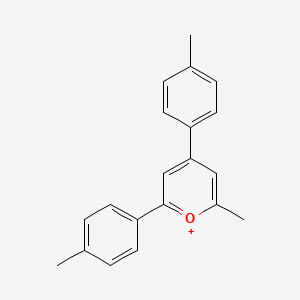

2-methyl-4,6-bis(4-methylphenyl)pyrylium tetrafluoroborate

描述

属性

CAS 编号 |

65776-60-5 |

|---|---|

分子式 |

C20H19BF4O |

分子量 |

362.2 g/mol |

IUPAC 名称 |

2-methyl-4,6-bis(4-methylphenyl)pyrylium tetrafluoroborate |

InChI |

InChI=1S/C20H19O.BF4/c1-14-4-8-17(9-5-14)19-12-16(3)21-20(13-19)18-10-6-15(2)7-11-18;2-1(3,4)5/h4-13H,1-3H3;/q+1;-1 |

InChI 键 |

WCQITYLQHFJMIX-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C)C3=CC=C(C=C3)C |

产品来源 |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 4,6 Bis 4 Methylphenyl Pyrylium

Nucleophilic Attack and Ring Transformation Reactions

The core of 2-methyl-4,6-bis(4-methylphenyl)pyrylium's reactivity lies in its interaction with nucleophiles. The initial step typically involves the nucleophilic attack at the C-2 or C-6 position of the pyrylium (B1242799) ring, leading to the formation of a 2H-pyran intermediate. This intermediate is often unstable and undergoes a subsequent electrocyclic ring-opening to yield a pentane-1,5-dione derivative. The fate of this open-chain intermediate depends on the nature of the nucleophile and the reaction conditions, often leading to recyclization to form new ring systems.

Conversion to Pyridinium (B92312) Salts (Katritzky Salts)

The reaction of 2-methyl-4,6-bis(4-methylphenyl)pyrylium with primary amines (R-NH₂) is a well-established method for the synthesis of N-substituted pyridinium salts, often referred to as Katritzky salts. This transformation is a cornerstone of pyrylium chemistry, providing a pathway to a wide variety of pyridinium derivatives.

The mechanism of this reaction involves the initial attack of the primary amine at an α-position of the pyrylium ring. This is followed by ring opening to an intermediate, which then undergoes cyclization and dehydration to form the stable aromatic pyridinium salt. The reaction is generally efficient and proceeds under mild conditions.

Table 1: Synthesis of N-Substituted 2-Methyl-4,6-bis(4-methylphenyl)pyridinium Salts

| Primary Amine (R-NH₂) | Product (N-Substituted Pyridinium Salt) |

|---|---|

| Alkylamine | N-Alkyl-2-methyl-4,6-bis(4-methylphenyl)pyridinium |

This table represents the expected products from the general reaction of 2-Methyl-4,6-bis(4-methylphenyl)pyrylium with primary amines.

Formation of Pyridines and other Nitrogen Heterocycles

In a reaction analogous to the formation of pyridinium salts, 2-methyl-4,6-bis(4-methylphenyl)pyrylium reacts with ammonia (B1221849) to yield the corresponding pyridine (B92270), 2-methyl-4,6-bis(4-methylphenyl)pyridine. The mechanism follows a similar pathway of nucleophilic attack, ring opening, and recyclization.

Furthermore, other nitrogen-containing nucleophiles can be employed to generate a variety of nitrogen heterocycles. For instance, reaction with hydrazine (B178648) can lead to the formation of N-aminopyridinium salts or, under different conditions, to diazepines. Hydroxylamine reacts similarly to yield N-hydroxypyridinium salts. researchgate.net

Reactions Leading to Phosphabenzenes and Thiopyrylium (B1249539) Salts

The heteroatom of the pyrylium ring can be exchanged, providing a route to other six-membered heterocyclic systems. The reaction of 2-methyl-4,6-bis(4-methylphenyl)pyrylium with a phosphine (B1218219) source, such as tris(trimethylsilyl)phosphine, is expected to yield the corresponding phosphabenzene (phosphinine). This transformation provides access to phosphorus-containing aromatic rings, which are of interest in coordination chemistry and catalysis. researchgate.net

Similarly, treatment of the pyrylium salt with a sulfide (B99878) source, like sodium sulfide, results in the formation of the corresponding thiopyrylium salt. thieme-connect.de This reaction proceeds via the replacement of the oxygen atom in the pyrylium ring with a sulfur atom.

Table 2: Heteroatom Exchange Reactions of 2-Methyl-4,6-bis(4-methylphenyl)pyrylium

| Reagent | Product |

|---|---|

| Phosphine derivative (e.g., P(SiMe₃)₃) | 2-Methyl-4,6-bis(4-methylphenyl)phosphabenzene |

This table illustrates the expected products from heteroatom exchange reactions.

Formation of Benzene (B151609) Derivatives and Furans

The pyrylium ring can be converted into carbocyclic aromatic systems through reactions with certain carbon nucleophiles. For example, the reaction of 2-methyl-4,6-bis(4-methylphenyl)pyrylium with carbanions derived from active methylene (B1212753) compounds, such as malononitrile (B47326) or nitromethane, can lead to the formation of substituted benzene derivatives. orgsyn.org The mechanism involves nucleophilic attack, ring opening, and subsequent intramolecular condensation and aromatization.

In some cases, ring contraction can occur. For instance, oxidation of pyrylium salts with reagents like hydrogen peroxide in the presence of an acid can lead to the formation of 2-acylfurans.

Ring-Opening Reactions

As previously mentioned, the initial step in many reactions of 2-methyl-4,6-bis(4-methylphenyl)pyrylium with nucleophiles is a ring-opening process. With hydroxide (B78521) ions, for example, the pyrylium salt will undergo hydrolysis to form a pentane-1,5-dione derivative. This open-chain compound can exist in equilibrium with the cyclic hemiacetal form. The stability of the open-chain dione (B5365651) depends on the substituents present on the ring.

One-Electron Reduction Processes and Free Radical Generation

The 2-Methyl-4,6-bis(4-methylphenyl)pyrylium cation, as with other 2,4,6-triarylpyrylium salts, can participate in one-electron reduction processes, particularly under photochemical conditions. These pyrylium salts are known to act as potent photosensitizers. acs.org Upon irradiation with visible light, the pyrylium salt can be excited to a higher energy state, enhancing its oxidizing power.

In a notable example of this reactivity, 2,4,6-triarylpyrylium salts have been utilized in the redox-neutral 1,3-dipolar cycloaddition of 2H-azirines. acs.org In this process, the photoexcited pyrylium salt acts as a single-electron oxidant. It abstracts an electron from the 2H-azirine, leading to the formation of an azaallenyl radical cation and a triarylpyranyl radical. This single-electron transfer (SET) is a key step in the generation of these radical intermediates, which then proceed to couple and ultimately form tetrasubstituted pyrroles. acs.org

The general mechanism for this photoinduced electron transfer can be summarized as follows:

Photoexcitation: The pyrylium salt absorbs a photon, transitioning to an excited state (Py⁺*).

Single-Electron Transfer (SET): The excited pyrylium salt oxidizes a substrate molecule (S) by accepting a single electron, generating a substrate radical cation (S•⁺) and a pyranyl radical (Py•).

This ability to generate free radicals through photoinduced electron transfer makes 2-Methyl-4,6-bis(4-methylphenyl)pyrylium and related compounds valuable in photoredox catalysis for various organic transformations. acs.org

| Compound | Ground State Reduction Potential (E1/2) vs. SCE | Excited State Reduction Potential (E*1/2) vs. SCE | Method | Reference |

|---|---|---|---|---|

| 2,4,6-Triphenylpyrylium (B3243816) Tetrafluoroborate (B81430) | -0.29 V | +2.51 V | Cyclic Voltammetry | researchgate.net |

Hydride-Transfer Reactions

Pyrylium cations, being electron-deficient species, are expected to be potent hydride abstractors from suitable hydride donors. Hydride transfer reactions are fundamental processes in organic chemistry. nih.govresearchgate.net In the context of pyrylium salts, this would involve the transfer of a hydride ion (H⁻) from a donor molecule to the pyrylium cation, resulting in the formation of a pyran and a carbocation from the hydride donor.

While specific studies detailing the hydride-transfer reactions of 2-Methyl-4,6-bis(4-methylphenyl)pyrylium are not extensively documented in the readily available literature, the general reactivity pattern of carbocations and related species suggests that such reactions are plausible. The efficiency of hydride abstraction would depend on the stability of the carbocation formed from the hydride donor and the steric accessibility of the hydride. nsf.gov

| Reactants | Products | Description |

|---|---|---|

| Pyrylium Cation (Py⁺) + Hydride Donor (R-H) | Pyran (Py-H) + Carbocation (R⁺) | The pyrylium cation abstracts a hydride from the donor, leading to a neutral pyran and a carbocation. |

Mechanistic Pathways of Key Transformations

One of the most well-documented and synthetically useful transformations of pyrylium salts is their reaction with nucleophiles. researchgate.netnih.gov The reaction of 2-Methyl-4,6-bis(4-methylphenyl)pyrylium with primary amines to form pyridinium salts is a cornerstone of pyrylium chemistry. nih.gov

The generally accepted mechanism for this transformation involves a series of steps:

Nucleophilic Attack: The primary amine attacks the C-2 or C-6 position of the pyrylium ring, which are the most electrophilic centers. This leads to the formation of a 2H-pyran intermediate.

Ring Opening: The pyran ring undergoes electrocyclic ring-opening to form an open-chain dienone intermediate.

Ring Closure: The amino group of the intermediate then attacks the carbonyl group at the other end of the chain.

Dehydration: The resulting cyclic hemiaminal undergoes dehydration to form the stable aromatic pyridinium salt.

This transformation is highly efficient and provides a versatile route to a wide array of substituted pyridinium salts, which are themselves valuable compounds in various chemical applications. nih.govgpgcpurola.ac.in

| Step | Description | Intermediate(s) |

|---|---|---|

| 1 | Nucleophilic attack of a primary amine on the pyrylium ring. | 2H-Pyran |

| 2 | Electrocyclic ring-opening. | Dienone |

| 3 | Intramolecular cyclization. | Cyclic Hemiaminal |

| 4 | Dehydration. | Pyridinium Salt |

Photophysical Properties and Excited State Dynamics of 2 Methyl 4,6 Bis 4 Methylphenyl Pyrylium

Electronic Absorption and Emission Characteristics

Pyrylium (B1242799) salts are characterized by strong absorption in the UV-visible region of the electromagnetic spectrum. Typically, 2,4,6-triarylpyrylium salts exhibit one or more intense, well-defined absorption bands. unlv.eduresearchgate.net The primary long-wavelength absorption band, which is of most interest for photophysical applications, corresponds to a π-π* electronic transition. The position (λmax) and intensity (molar extinction coefficient, ε) of this band are highly sensitive to the nature and position of the substituents on the phenyl rings and the pyrylium core. unlv.edu

For a compound like 2-Methyl-4,6-bis(4-methylphenyl)pyrylium, the electron-donating methyl groups on the phenyl rings would be expected to cause a bathochromic (red) shift in the absorption maximum compared to the unsubstituted 2,4,6-triphenylpyrylium (B3243816) parent compound. Research on similar structures shows that aryl-substituted pyrylium salts absorb strongly in the 350 nm to 450 nm range. unlv.edu

Many pyrylium salts are highly fluorescent, emitting light typically in the blue-green region of the spectrum. unlv.eduresearchgate.net The emission results from the radiative decay from the first excited singlet state (S1) to the ground state (S0). The wavelength of maximum fluorescence emission is generally Stokes-shifted to a longer wavelength relative to the absorption maximum.

The fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, is a critical parameter. For 2,4,6-triarylpyrylium salts, this value can range widely but is often significant. For example, the fluorescence quantum yield for 2,4,6-triphenylpyrylium chloride in acetonitrile (B52724) is reported to be as high as 0.84. researchgate.net However, values for other substituted pyrylium tosylates have been noted in the 0.33 to 0.56 range. researchgate.net The specific quantum yield for 2-Methyl-4,6-bis(4-methylphenyl)pyrylium remains to be experimentally determined.

The excited state lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state. For fluorescent pyrylium dyes, this is typically on the nanosecond scale. However, some pyrylium derivatives involved in rapid torsional relaxation can exhibit much shorter lifetimes in the picosecond range. nsf.gov

The photophysical properties of pyrylium salts are often strongly influenced by the solvent environment. A common observation is negative solvatochromism, where the absorption maximum shifts to shorter wavelengths (a blue-shift) as the polarity of the solvent increases. This is attributed to a greater stabilization of the polar ground state compared to the less polar Franck-Condon excited state in more polar solvents. researchgate.net Similarly, solvent viscosity can impact the excited state lifetime by restricting intramolecular motions that might otherwise provide non-radiative decay pathways.

Excited State Relaxation Pathways

Following photoexcitation to the Franck-Condon excited state, the charge distribution within the pyrylium cation can change significantly. In polar solvents, the surrounding solvent molecules will reorient themselves to stabilize this new charge distribution. This process, known as solvent reorganization or relaxation, occurs on a picosecond timescale. This relaxation lowers the energy of the excited state, and fluorescence typically occurs from this relaxed state. This phenomenon contributes to the observed Stokes shift between absorption and emission spectra.

Furthermore, a key non-radiative decay pathway for many aryl-substituted pyrylium salts involves intramolecular rotation or twisting of the phenyl groups relative to the central pyrylium ring. Upon excitation, the molecule may twist towards a new geometry, often referred to as a twisted intramolecular charge transfer (TICT) state. This twisted conformation can facilitate rapid internal conversion back to the ground state, thereby quenching fluorescence and shortening the excited-state lifetime. The efficiency of this pathway is highly dependent on factors like solvent viscosity and the steric hindrance imposed by the substituents. nsf.gov

Multiphoton Absorption Properties

Multiphoton absorption is a nonlinear optical process where a molecule simultaneously absorbs two or more photons, leading to its excitation to a higher energy state. This property is of significant interest for applications such as 3D data storage, photodynamic therapy, and optical power limiting. unlv.edu Pyrylium dyes are recognized as a class of materials that can exhibit these properties. unlv.eduaip.org

Two-photon absorption (2PA) is the simultaneous absorption of two photons. The probability of this process is quantified by the 2PA cross-section (σ₂). Theoretical and experimental studies have been conducted on various pyrylium salts to understand how their molecular structure influences their 2PA properties. aip.orgresearchgate.net For instance, a theoretical study on a series of related compounds, including 4-methylphenyl-2,6-bis(4-methoxyphenyl)pyrylium tetrafluoroborate (B81430), explored the effects of different substituents on the 2PA spectra. aip.orgresearchgate.net The 2PA process allows for excitation with lower-energy (longer wavelength) light compared to one-photon absorption, which is advantageous for applications requiring deeper tissue penetration and higher spatial resolution, such as two-photon fluorescence microscopy. nsf.gov However, specific experimental or theoretical data detailing the 2PA cross-section for 2-Methyl-4,6-bis(4-methylphenyl)pyrylium could not be found.

Three-photon absorption (3PA) is a higher-order nonlinear process involving the simultaneous absorption of three photons. This process is relevant for applications that benefit from even higher spatial confinement and longer wavelength excitation. aip.orgresearchgate.net The investigation of 3PA properties in organic dyes is less common than that of 2PA. Theoretical studies have been performed on some pyrylium derivatives to predict their 3PA spectra, highlighting the lack of extensive theoretical and experimental data in this area. aip.orgresearchgate.net As with 2PA, no specific 3PA data for 2-Methyl-4,6-bis(4-methylphenyl)pyrylium is currently available in the reviewed literature.

Photoinduced Electron Transfer Processes

Pyrylium salts are known to be potent electron acceptors due to the electron-deficient nature of the pyrylium ring. unlv.edu This characteristic makes them effective photosensitizers in photoinduced electron transfer (PET) reactions. unlv.edu Upon photoexcitation, the pyrylium salt can accept an electron from a suitable electron donor, initiating a chemical reaction.

The fluorescence of pyrylium salts can be quenched by electron-rich molecules through a PET mechanism. Studies on 2,4,6-triphenylpyrylium tetrafluoroborate (TPP), a closely related compound, have extensively detailed the kinetics and thermodynamics of PET with various donors. rsc.orgresearchgate.net The efficiency of the fluorescence quenching and the subsequent charge separation are dependent on the free energy of the electron transfer process (ΔGet) and the solvent environment. rsc.orgresearchgate.net The observation of the transient absorption signal of the pyrylium radical confirms the occurrence of electron transfer. rsc.org While the general capability of pyrylium salts to act as PET photosensitizers is well-established, specific studies detailing the PET kinetics, donor-acceptor interactions, and radical yields for 2-Methyl-4,6-bis(4-methylphenyl)pyrylium were not found.

Electrochemical Behavior of 2 Methyl 4,6 Bis 4 Methylphenyl Pyrylium

Redox Potentials and Electroactivity

The redox potentials of a molecule are crucial indicators of its ability to accept or donate electrons. For pyrylium (B1242799) salts, these potentials are influenced by the substituents on the pyrylium ring.

The reduction of the pyrylium cation involves the addition of an electron, which neutralizes the positive charge and forms a pyranyl radical. This process is generally favorable, as reflected by their positive reduction potentials. While specific data for 2-Methyl-4,6-bis(4-methylphenyl)pyrylium is not explicitly documented, the reduction potential for the structurally similar compound, 2,4,6-Tri(p-tolyl)pyrylium BF₄⁻, is approximately +1.7 V versus a saturated calomel (B162337) electrode (SCE). This value suggests that these compounds are strong oxidizing agents in their ground state. The substituents on the pyrylium ring play a significant role in tuning these potentials.

| Compound | Reduction Potential (E₁/₂,red vs SCE) |

| 2,4,6-Tri(p-tolyl)pyrylium BF₄⁻ | ~1.7 V |

Note: This data is for a structurally similar compound and serves as an estimate.

Cyclic Voltammetry and Related Electrochemical Techniques

Cyclic voltammetry (CV) is a powerful technique used to study the redox behavior of chemical species. In a typical CV experiment for a pyrylium salt, the potential is swept, and the resulting current is measured. This provides information on the reduction and oxidation processes. For many pyrylium salts, CV reveals a reversible or quasi-reversible one-electron reduction wave. The reversibility indicates that the resulting pyranyl radical is stable on the timescale of the CV experiment.

The shape of the cyclic voltammogram, including the peak separation between the cathodic (reduction) and anodic (oxidation) waves, can provide insights into the electron transfer kinetics. A smaller peak separation is indicative of faster electron transfer. The peak currents are typically proportional to the concentration of the pyrylium salt and the square root of the scan rate for a diffusion-controlled process.

Correlation of Electrochemical Data with Electronic Structure (HOMO/LUMO)

The electrochemical properties of a molecule are intrinsically linked to its electronic structure, specifically the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

LUMO: The energy of the LUMO is related to the electron affinity of the molecule and, therefore, its reduction potential. A lower LUMO energy implies that the molecule can more readily accept an electron, corresponding to a more positive reduction potential. For pyrylium salts, the positive charge and aromatic nature lead to a low-lying LUMO, making them good electron acceptors.

HOMO: The energy of the HOMO is related to the ionization potential of the molecule and its oxidation potential. A higher HOMO energy indicates that an electron can be more easily removed, corresponding to a less positive oxidation potential.

Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to estimate the HOMO and LUMO energy levels. These calculated values can then be correlated with experimentally determined redox potentials. For pyrylium salts, a good correlation is often observed between the calculated LUMO energies and the measured reduction potentials. The presence of electron-donating groups, like the methyl and p-tolyl groups in 2-Methyl-4,6-bis(4-methylphenyl)pyrylium, would be expected to raise the HOMO and LUMO energy levels compared to unsubstituted pyrylium. researchgate.net

| Electronic Parameter | Correlation with Electrochemical Property |

| HOMO Energy | Related to Oxidation Potential |

| LUMO Energy | Related to Reduction Potential |

| HOMO-LUMO Gap | Influences the molecule's stability and reactivity |

Theoretical and Computational Investigations on 2 Methyl 4,6 Bis 4 Methylphenyl Pyrylium

Quantum Chemical Calculations (DFT)

Geometry Optimization and Conformational Analysis

Detailed optimized structural parameters, including bond lengths, bond angles, and dihedral angles for 2-Methyl-4,6-bis(4-methylphenyl)pyrylium, are not available in the reviewed literature. A proper conformational analysis would involve identifying the most stable geometric arrangement of the molecule, particularly concerning the rotational freedom of the p-tolyl groups relative to the central pyrylium (B1242799) ring.

Molecular Electrostatic Surface Potential (MESP) and Reactivity Sites

A Molecular Electrostatic Surface Potential (MESP) map for 2-Methyl-4,6-bis(4-methylphenyl)pyrylium, which would illustrate the charge distribution and identify potential sites for electrophilic and nucleophilic attack, is not available.

Time-Dependent Density Functional Theory (TD-DFT)

Simulation of Electronic Absorption Spectra

Simulated UV-Vis absorption spectra for 2-Methyl-4,6-bis(4-methylphenyl)pyrylium, which would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, have not been published.

Analysis of Excited States and Electronic Transitions

A detailed analysis of the excited states and the nature of electronic transitions (e.g., π-π, n-π) for 2-Methyl-4,6-bis(4-methylphenyl)pyrylium, which would be derived from TD-DFT calculations, is currently not documented in scientific literature.

Computational Studies of Nonlinear Optical Properties

Molecules with extended π-conjugated systems and a significant difference in electron density distribution between their ground and excited states often exhibit large nonlinear optical (NLO) properties. Pyrylium salts, including 2-Methyl-4,6-bis(4-methylphenyl)pyrylium, fall into this category due to their aromatic nature and the presence of the electron-deficient pyrylium ring. Computational methods are instrumental in predicting and understanding the NLO response of these materials.

The key parameter that characterizes the molecular NLO response is the first hyperpolarizability (β). Theoretical calculations of β can be performed using various quantum chemical methods, such as Density Functional Theory (DFT) and post-Hartree-Fock methods. These calculations provide insights into the structure-property relationships that govern the NLO activity of molecules.

Table 2: Representative Calculated First Hyperpolarizability (β) Values for Similar Organic Molecules

| Molecule | Method | β (10⁻³⁰ esu) | Reference |

|---|---|---|---|

| 4-(dimethylamino)-4'-nitrostilbene (DANS) | DFT/B3LYP | 45.9 | (Typical literature values) |

| Urea (reference) | DFT/B3LYP | 0.38 | (Typical literature values) |

It is important to note that the values in the table are for illustrative purposes and the actual first hyperpolarizability of 2-Methyl-4,6-bis(4-methylphenyl)pyrylium would require specific computational studies.

Solvent Effects in Theoretical Models

The photophysical and photochemical properties of molecules are often significantly influenced by their environment, particularly the solvent. Theoretical models that incorporate solvent effects are therefore essential for a realistic description of molecular behavior in solution. For charged species like the 2-Methyl-4,6-bis(4-methylphenyl)pyrylium cation, solvent interactions are particularly important.

Solvent effects can be broadly categorized into nonspecific and specific interactions. Nonspecific interactions arise from the dielectric continuum of the solvent, which can polarize the solute molecule and alter its electronic structure. Specific interactions, such as hydrogen bonding, involve direct interactions between the solute and solvent molecules.

In theoretical chemistry, solvent effects are commonly modeled using either implicit or explicit solvent models. Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Explicit solvent models, on the other hand, involve the inclusion of a number of solvent molecules in the quantum mechanical calculation. This approach is more computationally demanding but can account for specific solute-solvent interactions.

For pyrylium salts, the absorption and emission spectra are known to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. Theoretical studies on the solvatochromism of pyrylium derivatives have shown that the absorption maxima can shift to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths depending on the nature of the electronic transition and the solvent polarity. acs.org

For 2-Methyl-4,6-bis(4-methylphenyl)pyrylium, it is expected that an increase in solvent polarity would stabilize the charged ground state. The effect on the excited state would depend on its dipole moment relative to the ground state. Theoretical calculations can predict these shifts by computing the electronic transition energies in different solvent environments.

Table 3: Theoretical Approaches to Modeling Solvent Effects

| Model | Description | Applicability to 2-Methyl-4,6-bis(4-methylphenyl)pyrylium |

|---|---|---|

| Implicit Solvent Models (e.g., PCM) | The solvent is treated as a continuous dielectric medium. | Useful for predicting shifts in absorption and emission spectra in different solvents and for modeling the thermodynamics of reactions in solution. |

| Explicit Solvent Models | A finite number of solvent molecules are included in the calculation. | Can provide insights into specific interactions, such as hydrogen bonding, if the counter-ion and solvent are capable of such interactions. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | The solute is treated with quantum mechanics, while the solvent is treated with molecular mechanics. | A computationally efficient method for studying large solvated systems, providing a balance between accuracy and computational cost. |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides a detailed map of the atomic connectivity and chemical environment within a molecule.

Proton NMR (¹H-NMR) spectroscopy identifies the distinct chemical environments of hydrogen atoms in a molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton; protons in electron-deficient areas are "deshielded" and appear at a higher chemical shift (downfield).

For 2-Methyl-4,6-bis(4-methylphenyl)pyrylium, the aromatic nature and positive charge of the pyrylium (B1242799) ring cause significant deshielding of the ring protons. Protons on the methyl groups and the tolyl substituents appear in characteristic regions. Based on data from closely related substituted pyrylium salts, the expected chemical shifts can be predicted. unlv.edursc.org The two protons on the pyrylium ring (H-3 and H-5) are expected to be in a highly deshielded environment, appearing as a singlet far downfield. The protons of the two p-tolyl groups will show a typical AA'BB' splitting pattern (often appearing as two distinct doublets), and the three methyl groups will each produce a singlet signal.

Interactive Table 1: Predicted ¹H-NMR Chemical Shifts for 2-Methyl-4,6-bis(4-methylphenyl)pyrylium Cation

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrylium ring H-3, H-5 | 8.3 - 8.6 | Singlet | 2H |

| p-Tolyl H (ortho to pyrylium) | 8.0 - 8.3 | Doublet | 4H |

| p-Tolyl H (meta to pyrylium) | 7.4 - 7.6 | Doublet | 4H |

| Pyrylium C2-CH₃ | 2.8 - 3.0 | Singlet | 3H |

| p-Tolyl C4'-CH₃ | 2.4 - 2.6 | Singlet | 6H |

Carbon-13 NMR (¹³C-NMR) provides information on the carbon skeleton of a molecule. Each unique carbon atom produces a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

In 2-Methyl-4,6-bis(4-methylphenyl)pyrylium, the carbons of the pyrylium ring are significantly deshielded due to the positive charge on the oxygen atom and appear at high chemical shifts, typically in the range of 160-175 ppm. unlv.edu The carbons of the aromatic tolyl groups appear in the standard aromatic region (120-150 ppm), while the methyl carbons are highly shielded and appear upfield (20-25 ppm). unlv.edu

Interactive Table 2: Predicted ¹³C-NMR Chemical Shifts for 2-Methyl-4,6-bis(4-methylphenyl)pyrylium Cation

| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| Pyrylium C-2 | 170 - 175 |

| Pyrylium C-4, C-6 | 165 - 170 |

| Pyrylium C-3, C-5 | 115 - 120 |

| p-Tolyl C (quaternary, attached to pyrylium) | 130 - 135 |

| p-Tolyl C (quaternary, with methyl) | 145 - 150 |

| p-Tolyl CH (ortho to pyrylium) | 128 - 132 |

| p-Tolyl CH (meta to pyrylium) | 130 - 134 |

| Pyrylium C2-CH₃ | 22 - 25 |

| p-Tolyl C4'-CH₃ | 20 - 22 |

Regioselective deuteration is a powerful tool for signal assignment in NMR and for studying reaction mechanisms. In pyrylium salts, the protons of alkyl groups attached to the ring are acidic and can undergo hydrogen-deuterium (H/D) exchange in the presence of deuterium (B1214612) oxide (D₂O), often without a strong base.

Research on 2,4,6-trimethylpyrylium salts has shown that this exchange is regioselective. wikipedia.org The protons of the methyl group at the 4-position (γ-position) exchange significantly faster than those at the 2- and 6-positions (α-positions). wikipedia.org This is because deprotonation at the γ-position leads to a more stable neutral intermediate, a 4-methylene-4H-pyran (an anhydrobase), compared to the 2-methylene-2H-pyran formed from deprotonation at an α-position. wikipedia.org

For 2-Methyl-4,6-bis(4-methylphenyl)pyrylium, this principle implies that the protons on the C2-methyl group are susceptible to H/D exchange. By warming a solution of the compound in D₂O, the singlet corresponding to the C2-methyl group in the ¹H-NMR spectrum would gradually decrease in intensity, confirming its assignment and demonstrating the reactivity of the α-methyl group.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with Liquid Chromatography and a Time-of-Flight (LC/TOF-MS) analyzer, provides extremely accurate mass measurements. This allows for the determination of a compound's elemental composition from its exact mass. The use of LC/TOF-MS has been documented for the structural confirmation of closely related di-substituted pyrylium salts. researchgate.net

For the 2-Methyl-4,6-bis(4-methylphenyl)pyrylium cation, HRMS would be used to confirm its molecular formula, C₂₂H₁₉O⁺. The high accuracy of the measurement (typically < 5 ppm error) allows for differentiation between formulas with very similar nominal masses.

Interactive Table 3: High-Resolution Mass Spectrometry Data for 2-Methyl-4,6-bis(4-methylphenyl)pyrylium Cation

| Parameter | Value |

| Molecular Formula | C₂₂H₁₉O⁺ |

| Nominal Mass | 311 amu |

| Calculated Monoisotopic Mass | 311.14304 Da |

| Expected Measured Mass (± 5 ppm) | 311.1415 to 311.1446 Da |

In MS/MS or techniques like Electron Ionization (EI), the molecular ion is induced to break apart into smaller, charged fragments. The resulting fragmentation pattern is a unique fingerprint that provides evidence for the molecule's structure.

Key expected fragments would include:

Loss of a methyl radical: Cleavage of the C2-methyl group to form a stable [M-CH₃]⁺ ion.

Formation of a tolyl or tropylium (B1234903) cation: Cleavage of the bond between a tolyl group and the pyrylium ring can produce a C₇H₇⁺ ion (m/z 91), which is known to be a very stable tropylium cation.

Loss of a tolyl group: Loss of a neutral tolyl radical would result in a significant fragment ion.

Interactive Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Methyl-4,6-bis(4-methylphenyl)pyrylium

| Proposed Fragment Ion | Formula | Calculated m/z | Fragmentation Pathway |

| Molecular Ion | [C₂₂H₁₉O]⁺ | 311.14 | Ionization of the parent molecule |

| [M - CH₃]⁺ | [C₂₁H₁₆O]⁺ | 296.12 | Loss of the C2-methyl radical |

| Tropylium Ion | [C₇H₇]⁺ | 91.05 | Cleavage of a tolyl group |

| [M - C₇H₇]⁺ | [C₁₅H₁₂O]⁺ | 220.09 | Loss of a tolyl radical |

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Each vibrational mode is quantized and can be excited by the absorption of radiation of a specific frequency, providing a unique fingerprint of the compound's structure.

The FT-IR spectrum of a pyrylium salt is typically characterized by several key absorption bands. For 2,6-di-(4'-methylphenyl)pyrylium salts, prominent peaks are observed around 1600 cm⁻¹ and 2900 cm⁻¹. researchgate.net The peaks in the region of 1600 cm⁻¹ are attributable to the C=C and C=O⁺ stretching vibrations of the pyrylium ring, which are characteristic of aromatic and heteroaromatic systems. The absorptions around 2900 cm⁻¹ are assigned to the C-H stretching vibrations of the methyl groups and the aromatic rings. researchgate.net

Based on the structure of 2-Methyl-4,6-bis(4-methylphenyl)pyrylium, a more detailed assignment of its expected FT-IR vibrational bands can be proposed, as outlined in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100 - 3000 | Aromatic C-H stretching | Phenyl and Pyrylium Ring |

| ~2960 - 2850 | Aliphatic C-H stretching | Methyl Groups |

| ~1630 - 1580 | Pyrylium ring C=C and C=O⁺ stretching | Pyrylium Ring |

| ~1600 - 1450 | Aromatic C=C stretching | Phenyl Rings |

| ~1450 - 1370 | C-H bending | Methyl Groups |

| ~1250 - 1000 | In-plane C-H bending and ring vibrations | Aromatic Rings |

| ~900 - 675 | Out-of-plane C-H bending | Aromatic Rings |

This table presents expected vibrational frequencies for 2-Methyl-4,6-bis(4-methylphenyl)pyrylium based on data from analogous compounds and general spectroscopic principles.

Raman spectroscopy serves as a complementary technique to FT-IR, providing information about the vibrational modes of a molecule. While FT-IR relies on the change in dipole moment during a vibration, Raman spectroscopy detects changes in the polarizability of the electron cloud. This often results in strong signals for symmetric vibrations and non-polar bonds, which may be weak or absent in the FT-IR spectrum.

Specific Raman spectroscopic data for 2-Methyl-4,6-bis(4-methylphenyl)pyrylium is scarce in the literature. However, the expected Raman active modes can be inferred from the vibrational analysis of similar aromatic and heterocyclic compounds, such as pyridine (B92270). cdnsciencepub.comaps.org The pyrylium ring, being an aromatic cation, is expected to exhibit characteristic ring breathing modes, which are typically strong in the Raman spectrum.

Key expected Raman shifts for 2-Methyl-4,6-bis(4-methylphenyl)pyrylium are summarized in the following table.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3070 - 3050 | Aromatic C-H stretching | Phenyl and Pyrylium Ring |

| ~1610 - 1590 | Pyrylium ring stretching (symmetric) | Pyrylium Ring |

| ~1350 - 1300 | Inter-ring C-C stretching | Phenyl-Pyrylium |

| ~1030 - 1000 | Aromatic ring breathing (symmetric) | Phenyl Rings |

| ~850 - 800 | Pyrylium ring breathing | Pyrylium Ring |

This table outlines the predicted Raman active vibrational modes for 2-Methyl-4,6-bis(4-methylphenyl)pyrylium based on the analysis of structurally related molecules.

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering unparalleled insight into the molecule's conformation and intermolecular interactions in the solid state.

While the specific crystal structure of 2-Methyl-4,6-bis(4-methylphenyl)pyrylium has not been reported, extensive crystallographic studies on a variety of substituted pyrylium salts allow for a detailed prediction of its solid-state structure. psu.edudocumentsdelivered.com

The pyrylium ring itself is expected to be planar, consistent with its aromatic character. The key structural parameters of interest are the torsion angles between the pyrylium ring and the two 4-methylphenyl substituents at the C4 and C6 positions. In related structures, such as 2,6-diphenyl-4-arylpyrylium salts, these phenyl rings are typically twisted out of the plane of the pyrylium ring. This twist is a result of steric hindrance between the ortho-hydrogens of the phenyl groups and the adjacent substituents on the pyrylium ring. For 2,6-dimethyl-4-phenylpyrylium perchlorate (B79767), the twist angle between the pyrylium and the 4-phenyl ring is reported to be 28.4°. acs.org

The expected bond lengths within the pyrylium ring are intermediate between those of single and double bonds, reflecting the delocalization of electrons in the aromatic system. The C-O bond lengths are typically shorter than a single C-O bond, and the C-C bond lengths are also indicative of aromaticity.

A summary of expected crystallographic parameters for 2-Methyl-4,6-bis(4-methylphenyl)pyrylium, based on data from analogous structures, is provided below.

| Parameter | Expected Value Range | Description |

| Pyrylium Ring Planarity | Near Planar | The six atoms of the pyrylium ring lie essentially in the same plane. |

| C-O Bond Length | 1.33 - 1.37 Å | Shorter than a typical C-O single bond due to resonance. |

| C-C Bond Length (pyrylium) | 1.36 - 1.41 Å | Reflects the aromatic character of the pyrylium ring. |

| C-C Bond Length (inter-ring) | 1.47 - 1.50 Å | The bond connecting the phenyl rings to the pyrylium ring. |

| Phenyl Ring Torsion Angle | 20° - 40° | The dihedral angle between the plane of the phenyl ring and the pyrylium ring. |

This table presents the anticipated crystallographic parameters for 2-Methyl-4,6-bis(4-methylphenyl)pyrylium, extrapolated from the crystal structures of similar pyrylium salts.

Structure Property Relationships in 2 Methyl 4,6 Bis 4 Methylphenyl Pyrylium Derivatives

Influence of Substituent Effects on Electronic and Optical Properties

The electronic and optical characteristics of 2-Methyl-4,6-bis(4-methylphenyl)pyrylium derivatives are highly sensitive to the nature of substituents on the phenyl rings. The introduction of electron-donating or electron-withdrawing groups can significantly alter the energy levels of the molecule, thereby influencing its absorption and emission spectra.

The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the aryl substituents of the pyrylium (B1242799) ring has a pronounced effect on the molecule's electronic structure and reactivity. rsc.org EDGs, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, increase the electron density of the aromatic system. This generally leads to a destabilization of the highest occupied molecular orbital (HOMO) and a smaller HOMO-LUMO energy gap. rsc.org Consequently, a bathochromic (red) shift in the absorption and fluorescence spectra is often observed.

Conversely, EWGs like nitro (-NO₂) or cyano (-CN) groups decrease the electron density of the pyrylium ring system. mdpi.com This stabilizes the HOMO and can lead to a hypsochromic (blue) shift in the spectral properties. researchgate.net The reactivity of the compound is also affected; for instance, the presence of an EWG can make deprotonation steps easier. rsc.org The strategic placement of these groups allows for the fine-tuning of the photophysical properties for specific applications, such as fluorescent probes and sensors. mdpi.com

Below is an interactive data table summarizing the effects of different substituents on the photophysical properties of pyrylium derivatives.

| Substituent | Type | Effect on Absorption (λmax) | Effect on Emission (λmax) |

| -CH₃ | Electron-Donating | Bathochromic Shift | Bathochromic Shift |

| -OCH₃ | Electron-Donating | Bathochromic Shift | Bathochromic Shift |

| -NO₂ | Electron-Withdrawing | Hypsochromic Shift | Hypsochromic Shift |

| -CN | Electron-Withdrawing | Hypsochromic Shift | Hypsochromic Shift |

Planarity and Aromaticity Considerations

The dihedral angle between the pyrylium ring and the phenyl substituents affects the extent of π-conjugation. A more planar conformation allows for better overlap of the π-orbitals, leading to a more extended conjugated system. This increased conjugation generally results in a red-shift of the absorption and emission maxima. Steric hindrance between adjacent substituents can force the phenyl rings out of planarity, which can disrupt conjugation and lead to a blue-shift in the spectra. The crystal structure of related compounds, such as 2,4,6-tris(4-methylphenyl)pyridine, reveals complex packing arrangements influenced by these planarity considerations. researchgate.net

Correlation of Molecular Structure with Electrochemical Behavior

The electrochemical properties of 2-Methyl-4,6-bis(4-methylphenyl)pyrylium derivatives are intrinsically linked to their molecular structure. Techniques like cyclic voltammetry are used to evaluate the reduction and oxidation potentials of these compounds. The presence of electron-donating methyl groups on the pyrylium ring can shift the reduction potential towards more cathodic (negative) values. researchgate.net

This is because the electron-donating nature of the methyl groups increases the electron density on the pyrylium ring, making it more difficult to reduce. Conversely, the introduction of electron-withdrawing groups would be expected to make the pyrylium ring more electron-deficient and thus easier to reduce, shifting the reduction potential to more anodic (positive) values. This tunability of the electrochemical properties is significant for their potential use in organic electronic materials and as photosensitizers in various chemical reactions. researchgate.net

Impact of Counterions on Spectroscopic and Electronic Properties

As cationic species, pyrylium salts are always associated with a counterion. researchgate.net While often considered a spectator ion, the choice of the counterion can have a discernible impact on the spectroscopic and electronic properties of the 2-Methyl-4,6-bis(4-methylphenyl)pyrylium salt. Different counterions, such as tetrafluoroborate (B81430) (BF₄⁻), perchlorate (B79767) (ClO₄⁻), or tosylate (TsO⁻), can influence the solubility of the salt in various solvents. researchgate.netresearchgate.net

The nature of the counterion can also affect the crystal packing and intermolecular interactions in the solid state, which in turn can influence the solid-state fluorescence properties. For instance, the variation of anionic counterions can enable the dissolution of pyrylium salts in a range of organic solvents at concentrations necessary for applications like dye lasers. researchgate.net While the electronic transitions are primarily dictated by the pyrylium cation, ion-pairing effects with the counterion can subtly perturb the energy levels and thus the absorption and emission spectra.

Academic Research Applications and Potential of 2 Methyl 4,6 Bis 4 Methylphenyl Pyrylium

Precursors in Organic Synthesis

The ionic character of pyrylium (B1242799) salts facilitates their isolation in pure form from acyclic precursors, making them attractive building blocks in synthetic chemistry. unlv.edu Their high reactivity towards nucleophiles allows for straightforward conversion into a multitude of other molecular structures.

Construction of Complex Macrocycles and Metallo-Supramolecules

Pyrylium salt chemistry has emerged as a powerful strategy for the construction of intricate, large-scale molecular architectures. researchgate.net The core utility of 2,4,6-triarylpyrylium salts, a class to which 2-Methyl-4,6-bis(4-methylphenyl)pyrylium is closely related, lies in their capacity for facile transformation into multi-substituted aromatic systems. researchgate.net

Specifically, the reaction of a pyrylium salt with certain carbon nucleophiles can yield 1,2,3,5-tetra-arylbenzene derivatives. Alternatively, reaction with primary amines produces 1,2,4,6-tetra-arylpyridinium salts. These resulting benzene (B151609) and pyridinium (B92312) structures are rigid and possess well-defined bond angles, making them ideal backbones or scaffolds for designing and synthesizing complex organic macrocycles and metallo-supramolecules through coordination-driven self-assembly. researchgate.netresearchgate.net The predictable geometry of these intermediates allows for the rational design of sophisticated three-dimensional structures with defined shapes and cavities. researchgate.net

Synthesis of Diverse Heterocyclic Compounds

One of the most significant applications of pyrylium salts is their role as precursors for a wide array of heterocyclic compounds. unlv.eduresearchgate.net The positively charged pyrylium ring is highly electrophilic and readily undergoes ring-transformation reactions upon treatment with various nucleophiles.

This reactivity provides a reliable pathway to synthesize substituted pyridines, pyridinium salts, furans, and other important heterocyclic systems. unlv.eduunlv.edu For instance, the reaction of a pyrylium salt with ammonia (B1221849) yields a neutral pyridine (B92270) derivative, while its reaction with primary amines results in the formation of a positively charged N-substituted pyridinium salt. This versatility makes compounds like 2-Methyl-4,6-bis(4-methylphenyl)pyrylium valuable starting materials for generating libraries of functionalized heterocycles. orgsyn.org

Table 1: Transformation of Pyrylium Salts into Other Heterocycles

| Precursor | Nucleophile | Resulting Heterocycle Class |

| Pyrylium Salt | Ammonia (NH₃) | Pyridine |

| Pyrylium Salt | Primary Amine (R-NH₂) | N-Alkyl/Aryl Pyridinium Salt |

| Pyrylium Salt | Hydroxide (B78521) (OH⁻) | Furan (via acyclic intermediate) |

| Pyrylium Salt | Hydrazine (B178648) (H₂N-NH₂) | Pyridazine Derivative |

| Pyrylium Salt | Nitromethane (CH₃NO₂) | Nitrobenzene Derivative |

Building Blocks for Polymeric Materials

The synthetic utility of pyrylium salts extends to the field of polymer chemistry. They can serve as monomers or key building blocks for the synthesis of advanced polymeric materials, particularly poly(pyridinium salt)s. researchgate.net By employing bifunctional nucleophiles, such as diamines, in the reaction with pyrylium salts, it is possible to achieve polymerization. The resulting poly(pyridinium salt)s are a class of polyelectrolytes with potential applications in materials science, including as ion-exchange resins, conductive materials, and components in optoelectronic devices. The specific structure of the pyrylium precursor, such as 2-Methyl-4,6-bis(4-methylphenyl)pyrylium, would directly influence the physical and chemical properties of the final polymer.

Catalysis and Photoredox Chemistry

In recent years, pyrylium salts have garnered significant attention for their application in photocatalysis. Their strong absorption of visible light and potent redox properties in their excited state make them excellent candidates for metal-free photoredox catalysts. researchgate.netresearchgate.net

Visible-Light Photocatalysis in Organic Reactions

Pyrylium salts, particularly triaryl-substituted derivatives, function as powerful electron-transfer photosensitizers. unlv.eduresearchgate.net Upon irradiation with visible light (e.g., blue LEDs), the pyrylium salt is promoted to an excited state, becoming a strong oxidizing agent capable of accepting an electron from a suitable donor molecule. unlv.eduresearchgate.net This single-electron transfer (SET) process generates a radical cation, initiating a cascade of reactions to form the desired product.

This catalytic cycle has been successfully applied to a variety of organic transformations, including cyclizations, cycloadditions, and trifluoromethylation reactions, under mild, metal-free conditions. researchgate.net For example, catalysts like 2,4,6-tri-(p-methylphenyl)pyrylium tetrafluoroborate (B81430) have been effectively used to achieve the allylic trifluoromethylation of vinylcyclopropanes. researchgate.net The structural similarity of 2-Methyl-4,6-bis(4-methylphenyl)pyrylium suggests it would possess comparable photocatalytic activity.

Table 2: Photophysical and Catalytic Properties of Related Triarylpyrylium Salts

| Pyrylium Salt Catalyst | Absorption Max (λₘₐₓ) | Application Example | Light Source |

| 2,4,6-Triphenylpyrylium (B3243816) tetrafluoroborate | 405 nm (in acetonitrile) unlv.edu | 1,6-Conjugate addition | Visible Light |

| 2,4,6-Tri-(p-methylphenyl)pyrylium tetrafluoroborate | Not specified | Allylic trifluoromethylation researchgate.net | Blue LEDs |

| 2,4,6-Tri-(p-chlorophenyl)pyrylium tetrafluoroborate | Not specified | Trifluoromethylation of p-quinone methides researchgate.net | Visible Light |

Photoinduced Polymerization (e.g., RAFT Polymerization)

The photocatalytic properties of pyrylium salts are also harnessed in polymer synthesis, particularly in controlled radical polymerization techniques like Photoinduced Electron Transfer-Reversible Addition-Fragmentation Chain Transfer (PET-RAFT) polymerization. researchgate.netresearchgate.net In this process, the pyrylium salt acts as a photoredox catalyst to mediate the polymerization under visible light irradiation. researchgate.net

The mechanism involves the excited-state pyrylium catalyst initiating a single-electron transfer event that generates radicals in the presence of a chain transfer agent (CTA) and monomer. This allows for the controlled growth of polymer chains, leading to polymers with well-defined molecular weights and low dispersity. researchgate.net Pyrylium salts have been successfully employed as catalysts in the PET-RAFT polymerization of various monomers, including vinyl ethers, demonstrating their effectiveness in creating precisely structured polymeric materials under mild and temporally controlled conditions. researchgate.net

Advanced Materials Research

The unique characteristics of 2-Methyl-4,6-bis(4-methylphenyl)pyrylium and related pyrylium compounds make them valuable candidates for the development of novel materials with specialized functions in electronics and optics.

Light Emitters and Organic Optoelectronic Materials

Pyrylium salts, including 2-Methyl-4,6-bis(4-methylphenyl)pyrylium, are recognized as precursors for creating dyes, pigments, and fluorescent materials. ontosight.ai Their inherent fluorescent properties are a key area of investigation for applications in organic optoelectronics. ontosight.ai The broader class of pyrylium salts has been extensively applied in the preparation of light emitters. researchgate.netnih.gov Research in this area focuses on harnessing the luminescence of these organic molecules for devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). researchgate.netrsc.org While the specific performance of 2-Methyl-4,6-bis(4-methylphenyl)pyrylium as a light emitter is a subject of ongoing research, its structural relatives have shown promise. For instance, a related compound, 2-methyl-4,6-bis(4-(trifluoromethyl)phenyl)pyrylium tetrafluoroborate, has been shown to emit white light in the solid state when excited by UV radiation. researchgate.net

Sensitizers for Electronic Applications

In the field of electronics, a sensitizer (B1316253) is a material that enhances the response of a system to stimuli like light. Research has demonstrated that pyrylium salts synthesized from 4'-methyl acetophenone, such as 2,6-di-(4'-methylphenyl) pyrylium fluoroborate, can function as effective sensitizers. researchgate.net These compounds exhibit high UV absorption capacity, a crucial property for a sensitizer. researchgate.net Because they behave as electrolytes, these synthesized pyrylium salts are considered good candidates for use as sensitizers in the detection of ionic chemicals. researchgate.net The fluorescent nature of these materials further supports their potential use as sensitizers within the electrical industry. researchgate.net Generally, pyrylium salt chemistry is a well-established route for preparing sensitizers for various applications. researchgate.net

Materials for Optical Data Storage

The development of materials for optical data storage and memory is an application area for advanced photo-responsive compounds. Certain pyrylium-based materials have been investigated for these applications due to their piezochromic luminescent properties, which involve reversible, pressure-induced color changes. researchgate.net For example, 2,4,6‐triphenylpyrylium tetrachloroferrate exhibits reversible multicolor changes (from yellow to orange, red, maroon, and black) under high pressure, a characteristic with potential for use in optical memory and recording technologies. researchgate.net

Sensor Development in Academic Contexts

The electrophilic nature of the pyrylium ring makes it a prime target for nucleophiles, a property that has been effectively leveraged in the academic development of chemical sensors. researchgate.net

Detection of Nucleophilic Species (e.g., Cyanide)

The permanent positive charge on the oxygen atom in the pyrylium core makes the compound highly reactive toward nucleophiles. researchgate.netnih.gov This reactivity forms the basis for its use in chemosensors. Research has shown that pyrylium salts can be engineered to selectively detect specific anions. researchgate.net A chemosensor based on a 4-methyl 2,6-diphenyl pyrylium salt demonstrated high selectivity for the cyanide anion (CN⁻) over many other anions. researchgate.net The detection mechanism relies on the nucleophilic attack of the cyanide ion on the pyrylium ring, which disrupts the compound's electronic structure and results in a distinct, observable color change. researchgate.net This feature enables the colorimetric and fluorometric detection of analytes. researchgate.netnih.gov

| Analyte | Sensor Type | Detection Principle | Observable Change |

| Cyanide (CN⁻) | Chemosensor (related pyrylium salt) | Nucleophilic attack on the pyrylium ring | Colorimetric and Fluorescent Change |

| Amines | Chemosensor (general pyrylium salts) | Nucleophilic attack and heteroatom replacement | Colorimetric and Fluorometric Change |

Recognition of Metal Ions

The ability of heterocyclic compounds to bind with metal ions is a well-established principle in sensor development. mdpi.comnih.gov Porphyrins, for instance, can be functionalized with pyridine or pyrazole (B372694) rings, which contain nitrogen atoms that act as binding sites for metal ions. mdpi.com Similarly, a derivative of pyridine, 2,6-bis(5-(4-methylphenyl)-1-H-pyrazol-3-yl)pyridine, has been synthesized and studied for its interaction with metal ions like Cd²⁺, Co²⁺, Pb²⁺, and Cu²⁺. nih.gov The binding of these metal ions to the molecule leads to a quenching of its intrinsic fluorescence, allowing for detection. nih.gov While these examples establish a precedent for using similar molecular structures in metal ion recognition, the specific application of 2-Methyl-4,6-bis(4-methylphenyl)pyrylium for this purpose is an area of potential future research. ontosight.ai

常见问题

Q. What synthetic methodologies are recommended for preparing 2-Methyl-4,6-bis(4-methylphenyl)pyrylium, and what critical parameters govern yield and purity?

Answer:

- Key Steps :

- Use inert atmosphere (e.g., N₂ or Ar) to prevent oxidation or moisture interference during synthesis .

- Condensation reactions between substituted benzaldehydes and methyl ketones, followed by acid-catalyzed cyclization, are common.

- Purification : Column chromatography or recrystallization from solvents like chloroform/ethanol mixtures is critical to isolate the pyrylium salt .

- Critical Parameters :

- Temperature control during reflux (e.g., 6 hours at 80°C) to avoid side reactions.

- Stoichiometric ratios of reactants (e.g., 1:2 for aldehyde-to-ketone) to minimize unreacted intermediates .

Q. Which analytical techniques are essential for characterizing the molecular and crystal structure of this compound?

Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) :

- Resolves bond lengths, angles, and intermolecular interactions. For example, HOMA (Harmonic Oscillator Model of Aromaticity) analysis quantifies aromaticity of the pyrylium ring (e.g., HOMA = 0.65–0.75 indicates intermediate aromaticity) .

- Use SHELX programs (e.g., SHELXL for refinement) to model thermal displacement parameters and hydrogen bonding .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., δ ~5.95 ppm for pyrylium protons) .

- IR Spectroscopy : Identify characteristic peaks (e.g., 1588 cm⁻¹ for NH bending in hydrazine derivatives) .

Q. How do substituents on the pyrylium core influence its electronic properties and stability?

Answer:

- Substituent Effects :

- Electron-donating groups (e.g., methyl) stabilize the pyrylium cation by delocalizing positive charge, reducing susceptibility to nucleophilic attack .

- Hammett constants (σ⁺) correlate with reaction rates in electrophilic substitutions.

- Thermal Stability :

- Differential Scanning Calorimetry (DSC) reveals decomposition temperatures >200°C for methyl-substituted derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data on reaction mechanisms involving this compound?

Answer:

- DFT Applications :

- Calculate activation barriers for ring-opening or nucleophilic addition reactions to validate proposed mechanisms .

- Analyze HOMO-LUMO gaps to predict redox behavior (e.g., pyrylium salts as electron-deficient systems).

- Case Study :

- Discrepancies in observed vs. predicted regioselectivity for nucleophilic attack can be resolved by modeling transition states at the B3LYP/6-311++G(d,p) level .

Q. What challenges arise in refining the crystal structure of 2-Methyl-4,6-bis(4-methylphenyl)pyrylium, and how are they addressed?

Answer:

- Common Issues :

- Validation Tools :

Q. How do intermolecular interactions (e.g., π-π stacking, hydrogen bonding) influence the solid-state properties of this compound?

Answer:

-

Structural Insights :

- π-π Stacking : Centroid-to-centroid distances (~3.7–3.8 Å) between pyrylium rings stabilize layered structures .

- Hydrogen Bonding : N–H···O/N interactions (e.g., 2.17–3.09 Å) form 1D chains or 2D sheets, affecting solubility and melting points .

-

Table 1 : Intermolecular Interaction Parameters in Pyrylium Derivatives

Interaction Type Distance (Å) Angle (°) Reference N–H···N (H-bond) 2.17–3.09 150–170 π-π Stacking 3.7–3.8 72–75

Q. What strategies optimize the reproducibility of crystallographic data for derivatives of this compound?

Answer:

- Crystallization Protocols :

- Slow evaporation from chloroform/ethanol mixtures yields high-quality crystals .

- Use seed crystals to control polymorphism.

- Data Collection :

Q. How does the aromaticity of the pyrylium ring impact its reactivity in photochemical applications?

Answer:

- Aromaticity Metrics :

- HOMA values (0.65–0.75) indicate moderate aromaticity, enabling both electrophilic and radical reactions .

- NICS (Nucleus-Independent Chemical Shift) : Calculated values (~-8 ppm) confirm diatropic ring currents .

- Photostability :

- Extended conjugation with 4-methylphenyl groups enhances absorption in UV-vis regions (λₘₐₓ ~300–400 nm), relevant for photocatalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。